
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is a heterocyclic compound that contains both pyrazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one typically involves the condensation of 2-quinolinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Aplicaciones Científicas De Investigación
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can be compared with other similar compounds, such as:
2,4-dihydro-5-methyl-2-(2-pyridinyl)-3H-Pyrazol-3-one: Similar structure but contains a pyridine moiety instead of quinoline.
2,4-dihydro-5-methyl-2-(2-isoquinolinyl)-3H-Pyrazol-3-one: Contains an isoquinoline moiety, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of pyrazole and quinoline moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
26322-25-8 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
5-methyl-2-quinolin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H11N3O/c1-9-8-13(17)16(15-9)12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8H2,1H3 |
Clave InChI |
ROQNCXRNBQVJRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
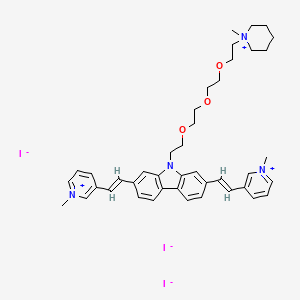

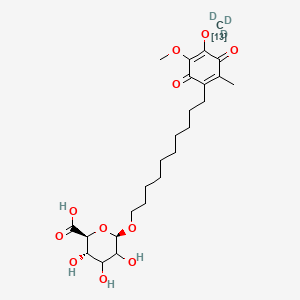
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
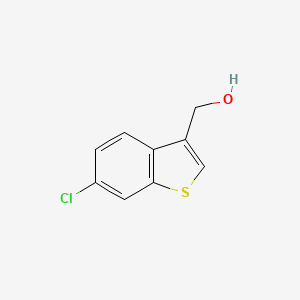
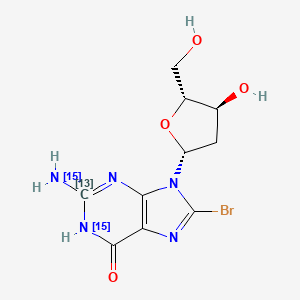
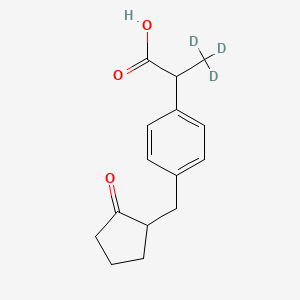
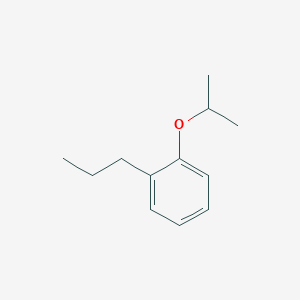
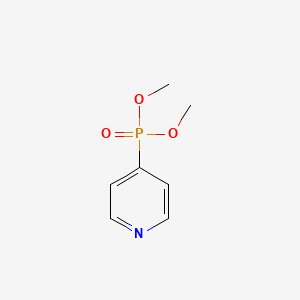


![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
